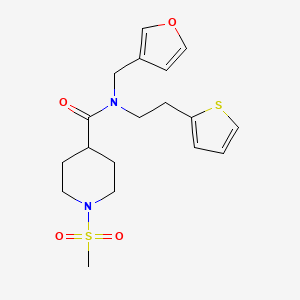
8-Hydrazinylisoquinoline trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydrazinylisoquinoline trihydrochloride is a chemical compound with the molecular formula C₉H₁₂Cl₃N₃ and a molecular weight of 268.57 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound, and is characterized by the presence of a hydrazine group at the 8th position of the isoquinoline ring. This compound is typically available as a trihydrochloride salt, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinylisoquinoline trihydrochloride generally involves the introduction of a hydrazine group into the isoquinoline ring. One common method includes the reaction of isoquinoline with hydrazine hydrate under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final powdered form .
化学反応の分析
Types of Reactions
8-Hydrazinylisoquinoline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds.
科学的研究の応用
8-Hydrazinylisoquinoline trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Hydrazinylisoquinoline trihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position of the quinoline ring, known for its antimicrobial and anticancer properties.
8-Aminoquinoline: A compound with an amino group at the 8th position, used in the synthesis of antimalarial drugs.
8-Methoxyquinoline: A compound with a methoxy group at the 8th position, used in the synthesis of various pharmaceuticals.
Uniqueness
8-Hydrazinylisoquinoline trihydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel organic molecules and the study of enzyme mechanisms .
特性
IUPAC Name |
isoquinolin-8-ylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.3ClH/c10-12-9-3-1-2-7-4-5-11-6-8(7)9;;;/h1-6,12H,10H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHCBBQYIZBOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)NN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)
![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)





![5-(2,6-difluorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2902602.png)


![tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)

